molecular formula C25H21N3O B14271331 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one CAS No. 139543-62-7

2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B14271331
CAS No.: 139543-62-7
M. Wt: 379.5 g/mol
InChI Key: SLXYRRRGRLCWSN-UHFFFAOYSA-N
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Description

2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(1H-indol-3-yl)propylamine with 3-phenylquinazolin-4(3H)-one under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or quinazoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)propanoic acid: This compound shares the indole moiety but lacks the quinazoline structure.

    3-(1H-Indol-3-yl)-2-(trimethylazaniumyl)propanoate: Similar in structure but with different functional groups and properties.

Uniqueness

2-(3-(1H-indol-3-yl)propyl)-3-phenylquinazolin-4(3H)-one is unique due to the combination of indole and quinazoline moieties, which confer distinct biological activities and chemical properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

139543-62-7

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-[3-(1H-indol-3-yl)propyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C25H21N3O/c29-25-21-13-5-7-15-23(21)27-24(28(25)19-10-2-1-3-11-19)16-8-9-18-17-26-22-14-6-4-12-20(18)22/h1-7,10-15,17,26H,8-9,16H2

InChI Key

SLXYRRRGRLCWSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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